

Application Notes and Protocols for Measuring HSD17B13 Knockdown by GSK990

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Compound of Interest

Compound Name: GSK990

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the knockdown of 17 β -hydroxysteroid dehydrogenase 13 (HSD17B13) mediated by the siRNA therapeutic, **GSK990**. The included assays are designed to measure changes in HSD17B13 mRNA levels, protein expression, and enzymatic activity.

Introduction

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and alcohol-related liver disease. This has positioned HSD17B13 as a promising therapeutic target. **GSK990** is a small interfering RNA (siRNA) therapeutic designed to specifically silence the expression of the HSD17B13 gene. Accurate and robust methods to quantify the knockdown of HSD17B13 are crucial for the preclinical and clinical development of **GSK990** and other HSD17B13-targeting therapies.

This document outlines protocols for three key assays:

- Quantitative Reverse Transcription PCR (RT-qPCR) to measure HSD17B13 mRNA levels.
- Western Blotting to assess HSD17B13 protein expression.

- NADH Glo™ Enzymatic Assay to determine HSD17B13 enzymatic activity.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on HSD17B13 knockdown and inhibition.

Table 1: In Vitro Knockdown of HSD17B13 mRNA

Therapeutic Agent	Cell Type	Concentration/Dose	Time Point	Percent mRNA Reduction (Median)	Citation
Rapirosiran (siRNA)	Human Liver	400 mg	6 months	78%	[1]
Hsd17b13 ASO	Primary Mouse Hepatocytes	29 nM (IC50)	72 hours	50%	[2]
Hsd17b13 ASO	Primary Mouse Hepatocytes	76 nM (IC50)	48 hours	50%	[2]
Hsd17b13 ASO	Primary Mouse Hepatocytes	83 nM (IC50)	24 hours	50%	[2]

Table 2: HSD17B13 Expression in Human Liver Disease

Condition	Fold Change in HSD17B13 Expression (vs. Normal)	IHC Score (Mean ± SEM)
Normal	-	49.74 ± 4.13
NASH	5.9	67.85 ± 1.37
Cirrhosis	-	68.89 ± 1.71
HCC	Decreased	29.52 ± 3.35

Data compiled from multiple sources indicating increased expression in NASH and cirrhosis, and decreased expression in HCC.[3]

Experimental Protocols

Quantitative Reverse Transcription PCR (RT-qPCR) for HSD17B13 mRNA

This protocol details the measurement of HSD17B13 mRNA levels from liver tissue or cultured cells following treatment with **GSK990**.

Materials:

- TRIzol™ Reagent or other RNA extraction kit
- Chloroform
- Isopropanol
- 75% Ethanol (molecular biology grade)
- Nuclease-free water
- High-Capacity cDNA Reverse Transcription Kit
- SYBR™ Green PCR Master Mix
- Nuclease-free PCR plates and seals

- Quantitative PCR instrument
- Primers for HSD17B13 and a reference gene (e.g., GAPDH, NONO, HPRT)

Protocol:

- RNA Extraction:
 - Homogenize liver tissue or lyse cultured cells in TRIzol™ reagent (1 mL per 50-100 mg of tissue or 10 cm² dish).
 - Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
 - Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent. Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
 - Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
 - Transfer the upper aqueous phase to a fresh tube.
 - Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
 - Wash the RNA pellet once with 1 mL of 75% ethanol.
 - Centrifuge at 7,500 x g for 5 minutes at 4°C.
 - Air-dry the pellet for 5-10 minutes and resuspend in nuclease-free water.
 - Determine RNA concentration and purity using a spectrophotometer.
- cDNA Synthesis:
 - Synthesize cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

- qPCR:
 - Prepare the qPCR reaction mix in a nuclease-free microcentrifuge tube:
 - 10 μ L 2x SYBR™ Green PCR Master Mix
 - 1 μ L Forward Primer (10 μ M)
 - 1 μ L Reverse Primer (10 μ M)
 - 2 μ L cDNA template (diluted)
 - 6 μ L Nuclease-free water
 - Aliquot the reaction mix into a 96-well PCR plate.
 - Run the plate on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
 - Include a melt curve analysis to verify the specificity of the amplified product.
- Data Analysis:
 - Calculate the relative expression of HSD17B13 mRNA using the $\Delta\Delta$ Ct method, normalizing to the expression of the reference gene.[\[4\]](#)

Western Blotting for HSD17B13 Protein

This protocol describes the detection and quantification of HSD17B13 protein levels.

Materials:

- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit
- 4-12% Bis-Tris precast polyacrylamide gels
- PVDF or nitrocellulose membranes

- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibody: Anti-HSD17B13 antibody
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Protein Extraction:
 - Homogenize liver tissue or lyse cells in ice-cold RIPA buffer containing protease inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-40 µg of protein by boiling in Laemmli sample buffer for 5 minutes.
 - Load samples onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-HSD17B13 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[5]

- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection and Analysis:
 - Incubate the membrane with ECL substrate according to the manufacturer's instructions.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensity using image analysis software and normalize to a loading control (e.g., GAPDH, Vinculin, or β -actin).[6]

NADH-Glo™ Enzymatic Assay for HSD17B13 Activity

This assay measures the enzymatic activity of HSD17B13 by detecting the production of NADH.

Materials:

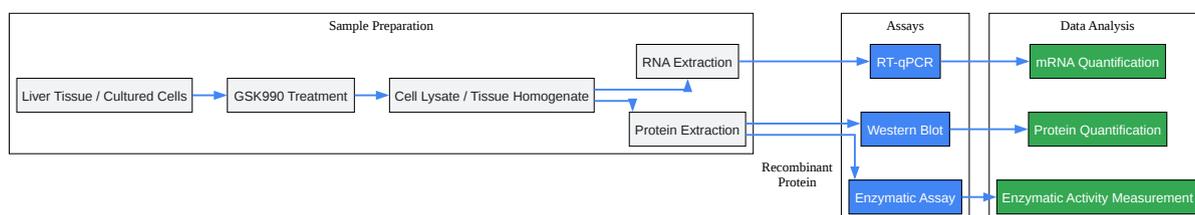
- Recombinant human HSD17B13 protein
- NADH-Glo™ Detection Kit
- NAD⁺
- β -estradiol (or other suitable substrate)
- DMSO
- PBS
- 384-well white plates
- Luminometer

Protocol:

- Reagent Preparation:
 - Prepare a stock solution of NAD⁺ in PBS.
 - Prepare a stock solution of β -estradiol in DMSO.
 - On the day of the assay, prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
- Assay Procedure:
 - In a 384-well plate, add the following to each well:
 - 10 μ L of a solution containing 500 μ M NAD⁺ and 15 μ M β -estradiol in PBS (final DMSO concentration should be $\leq 0.05\%$).
 - 300 ng of recombinant human HSD17B13 protein.
 - For inhibitor studies, pre-incubate the enzyme with **GSK990** or other inhibitors before adding the substrate mix.
 - Initiate the reaction by adding the substrate mix.
- Detection:
 - After a 1-hour incubation at room temperature, add an equal volume of the prepared NADH-Glo™ Detection Reagent to each well.
 - Incubate for an additional hour at room temperature, protected from light, to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate reader.

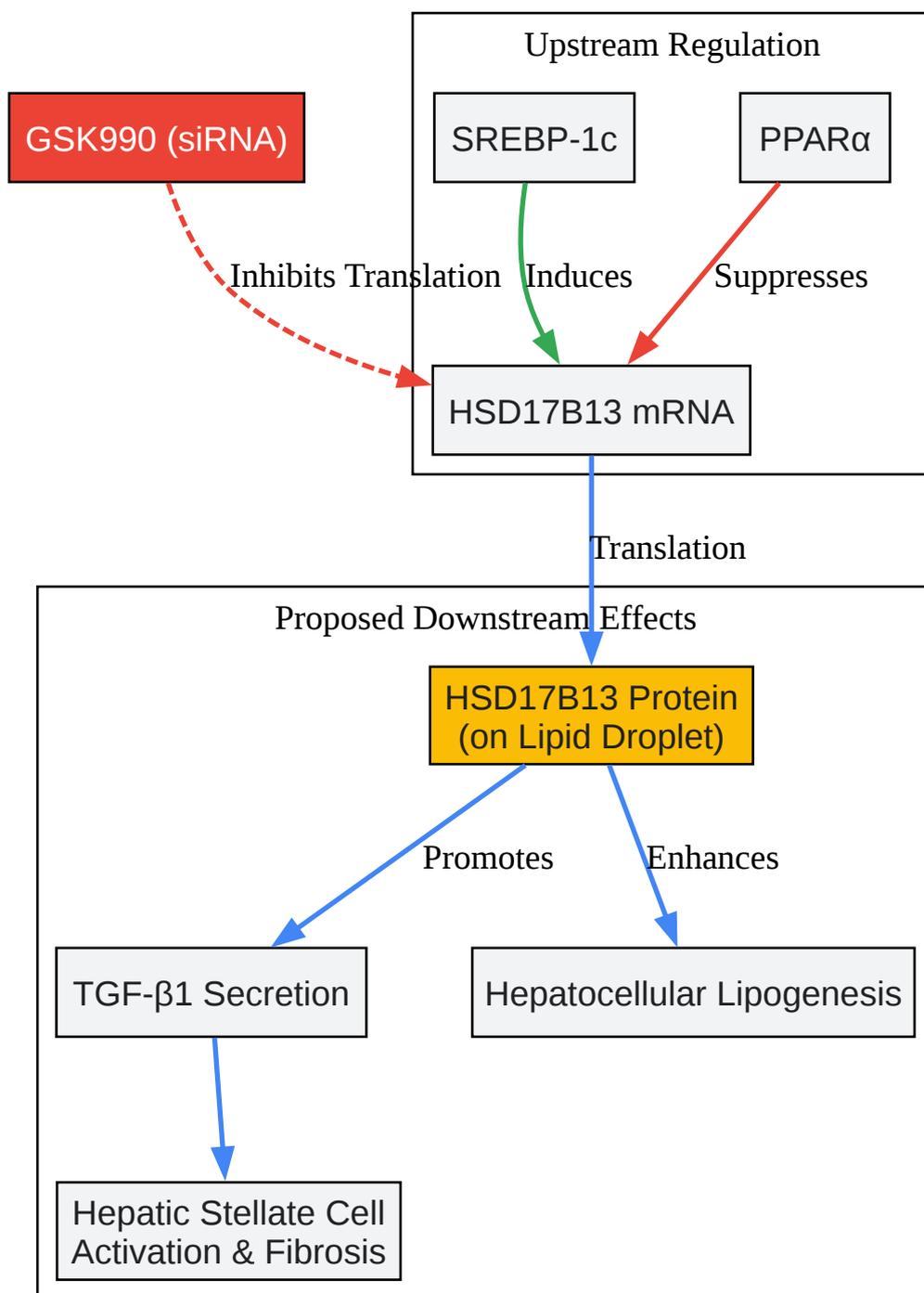
- The luminescent signal is proportional to the amount of NADH produced and thus to the enzymatic activity of HSD17B13.[5]
- For inhibitor studies, calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations



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Caption: Experimental workflow for measuring HSD17B13 knockdown.



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